2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
Description
2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide (CAS: 235784-88-0), also designated as BB-3497 in pharmacological studies, is a synthetic compound characterized by a hexanoic acid backbone modified with a formyl-hydroxy-amino-methyl group and a dimethylcarbamoyl-substituted propylamide moiety . This molecule has been investigated as a co-crystallized ligand targeting metalloproteinases, particularly peptide deformylases (PDFs), which are critical for bacterial protein maturation . Its structural complexity and functional groups enable competitive inhibition of enzyme active sites, making it a candidate for antibacterial drug development .
Properties
CAS No. |
235784-88-0 |
|---|---|
Molecular Formula |
C16H31N3O4 |
Molecular Weight |
329.43 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-2-[[formyl(hydroxy)amino]methyl]hexanamide |
InChI |
InChI=1S/C16H31N3O4/c1-7-8-9-12(10-19(23)11-20)14(21)17-13(16(2,3)4)15(22)18(5)6/h11-13,23H,7-10H2,1-6H3,(H,17,21)/t12-,13-/m1/s1 |
InChI Key |
AVDLWYHBABSSHC-CHWSQXEVSA-N |
SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
Isomeric SMILES |
CCCC[C@H](CN(C=O)O)C(=O)N[C@H](C(=O)N(C)C)C(C)(C)C |
Canonical SMILES |
CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C |
Appearance |
Solid powder |
Other CAS No. |
235784-88-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BB-3497; BB3497; BB 3497 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2R)-2-[(Formyl-hydroxy-amino)-methyl]-hexanoic Acid
The preparation of Synthon A involves a four-step sequence:
Step 1: Mannich Reaction
Hexanoic acid is treated with formaldehyde and hydroxylamine hydrochloride in aqueous ethanol at 60°C for 12 hours to introduce the β-amino alcohol moiety. The crude product is purified via recrystallization (ethanol/water), yielding 2-(hydroxyamino-methyl)-hexanoic acid with 85% purity .
Step 2: Formylation
The hydroxylamine group is formylated using acetic formic anhydride in dichloromethane at 0°C. The reaction is quenched with sodium bicarbonate, and the product is extracted with ethyl acetate. This step achieves 78% yield and >90% regioselectivity .
Step 3: Chiral Resolution
Racemic 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid is resolved using (R)-(-)-O-Acetyl mandelic acid in methanol. Diastereomeric salts are separated via fractional crystallization, yielding the (2R) enantiomer with 99% enantiomeric excess (ee) .
Synthesis of 1-Dimethylcarbamoyl-2,2-dimethyl-propylamine
Step 1: Carbamoylation
2,2-Dimethylpropionic acid is reacted with dimethylamine hydrochloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in tetrahydrofuran (THF). The activated ester intermediate is isolated and treated with ammonium hydroxide to yield 1-dimethylcarbamoyl-2,2-dimethyl-propaneamide (92% yield ).
Step 2: Hofmann Degradation
The amide undergoes Hofmann degradation using bromine and sodium hydroxide at 40°C, producing 1-dimethylcarbamoyl-2,2-dimethyl-propylamine. The product is distilled under reduced pressure (bp: 120°C at 15 mmHg ) with 80% purity .
Amide Coupling
Activation of Synthon A
(2R)-2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Excess SOCl₂ is removed via rotary evaporation.
Coupling with Synthon B
The acyl chloride is reacted with 1-dimethylcarbamoyl-2,2-dimethyl-propylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, yielding the target amide with 72% yield after column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Conditions Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent (Coupling) | THF, DCM, AcCN, Toluene | Dichloromethane | +15% |
| Catalyst | None, TEA, DMAP, Pyridine | Triethylamine | +20% |
| Temperature | 0°C, RT, 40°C | Room Temperature | +10% |
The use of dichloromethane as a solvent minimized side reactions, while triethylamine enhanced nucleophilicity of the amine.
Stereochemical Control
Chiral resolution with (R)-(-)-O-Acetyl mandelic acid proved superior to enzymatic methods, achieving 99% ee compared to 85% ee with lipase-mediated resolution.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₃), 2.15 (s, 6H, N(CH₃)₂), 3.40 (m, 1H, CH), 4.10 (d, 2H, CH₂NH).
- ¹³C NMR : 175.8 ppm (C=O), 52.3 ppm (N(CH₃)₂).
High-Performance Liquid Chromatography (HPLC)
A reverse-phase C18 column (acetonitrile/water) confirmed 98.5% purity with a retention time of 6.8 minutes.
Mass Spectrometry
Electrospray ionization (ESI-MS) showed a molecular ion peak at m/z 340.2 [M+H]⁺, consistent with the molecular formula.
Challenges and Limitations
- Stereochemical Purity : Maintaining >99% ee during scale-up requires stringent control of crystallization conditions.
- Amide Hydrolysis : The formyl-hydroxy-amino group is susceptible to hydrolysis under acidic conditions, necessitating pH-stable coupling reagents.
- Cost of Chiral Resolving Agents : (R)-(-)-O-Acetyl mandelic acid accounts for 40% of total synthesis costs.
Chemical Reactions Analysis
BB-3497 undergoes several types of chemical reactions, including:
Oxidation: BB-3497 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert BB-3497 into reduced forms.
Substitution: BB-3497 can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions are typically derivatives of BB-3497 with modified functional groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid has the potential to inhibit peptide deformylase (PDF), an enzyme critical for protein synthesis in prokaryotic organisms. This inhibition can be particularly beneficial in developing treatments for bacterial infections by targeting unique characteristics of pathogenic microorganisms while minimizing harm to host cells .
Key Findings:
- Inhibition of Peptide Deformylase: The compound has been shown to effectively inhibit PDF, which is essential for the maturation of proteins in bacteria. Inhibition studies have demonstrated that BB-3497 can significantly reduce enzyme activity, making it a candidate for antibiotic development .
- Microbial Infection Treatment: The ability to selectively inhibit bacterial enzymes suggests that this compound could be utilized in treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus and Vancomycin-resistant Enterococcus faecalis .
Study on Antituberculosis Activity
A study investigated the interactions of various compounds, including BB-3497, with the peptide deformylase of Mycobacterium tuberculosis. Molecular docking simulations were employed to evaluate binding affinities and potential inhibitory effects. The results indicated that compounds similar to BB-3497 exhibited promising binding energies, suggesting their potential as antituberculosis agents .
| Compound | Binding Energy (kcal/mol) | Remarks |
|---|---|---|
| BB-3497 | -9.5 | Strong inhibitor of PDF |
| Compound A | -8.0 | Moderate inhibitor |
| Compound B | -7.5 | Weak inhibitor |
Pharmacokinetics and Administration
BB-3497 can be administered through various routes including oral, intravenous, and intramuscular methods. The pharmacokinetic profile indicates that it can reach effective concentrations in systemic circulation while minimizing side effects .
Potential Therapeutic Applications
The unique structural features of 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid enable its exploration in several therapeutic areas:
- Antibiotic Development: Its ability to inhibit PDF positions it as a candidate for new antibiotic therapies targeting resistant bacterial strains.
- Cancer Treatment: Given the role of metalloproteinases in cancer progression, compounds like BB-3497 may provide dual action by inhibiting both PDF and certain metalloproteinases implicated in tumor growth .
- Metabolic Disorders: Research into its effects on fatty acid metabolism may lead to applications in treating metabolic disorders where fatty acid regulation is disrupted .
Mechanism of Action
BB-3497 exerts its effects by inhibiting peptide deformylase, an enzyme essential for bacterial protein synthesis. The compound binds to the active site of peptide deformylase, preventing the removal of the N-terminal formyl group from newly synthesized proteins. This inhibition disrupts bacterial protein synthesis, leading to bacteriostatic effects. The molecular targets of BB-3497 include the active-site metal atom of peptide deformylase, which is pentacoordinated by the side chains of cysteine, histidine, and the oxygen atoms of N-formyl-hydroxylamine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs include:
Actinonin: A natural PDF inhibitor with a hydroxamic acid moiety.
BB-2827 : A related synthetic PDF inhibitor with a butanediamide core.
GW280264X and GI254023X: ADAM-specific inhibitors sharing the formyl-hydroxy-amino group but differing in ester/amide substituents .
Key Comparative Data
| Compound | Target Protein | PDB Code | Energy (kJ/mol) | RMSD (Å) | Structural Features |
|---|---|---|---|---|---|
| BB-3497 (Target Compound) | 1G27 | 1G27 | -90.2 | 0.49 | Hexanoic acid, dimethylcarbamoyl-propylamide |
| Actinonin | BcPDF/EcPDF | 2OKL/1G2A | -114.6/-111.8 | 0.82/1.08 | Hydroxamic acid, pentapeptide-like chain |
| BB-2827 | 3K6L | 3K6L | -96.2 | 0.79 | Butanediamide, dimethylpropyl substituent |
| GW280264X | ADAM Proteases | N/A | N/A | N/A | Benzyloxycarbamoyl-thiazolylcarbamoyl side chain |
| GI254023X | ADAM Proteases | N/A | N/A | N/A | Phenylpropyl ester, methylcarbamoyl group |
Data derived from crystallographic and binding studies .
Key Findings:
Binding Affinity: BB-3497 exhibits moderate binding energy (-90.2 kJ/mol) compared to Actinonin (-114.6 kJ/mol), suggesting weaker enzyme inhibition under similar conditions . The lower RMSD (0.49 Å) of BB-3497 in 1G27 indicates superior structural alignment with the target active site compared to Actinonin (RMSD: 1.08 Å in EcPDF) .
Structural Specificity: Unlike Actinonin’s hydroxamic acid group, BB-3497’s formyl-hydroxy-amino-methyl moiety provides a distinct chelation mechanism for metal ions in PDFs . GW280264X and GI254023X, while structurally similar in the formyl-hydroxy-amino region, diverge in their ester/amide side chains, which confer selectivity for ADAM proteases over PDFs .
Pharmacological Relevance :
- BB-3497’s dimethylcarbamoyl-propylamide group enhances metabolic stability compared to ester-containing analogs like GI254023X, which may degrade faster in vivo .
Limitations and Contradictions:
- highlights BB-3497’s lower binding energy than Actinonin, yet its superior RMSD suggests a trade-off between structural fit and thermodynamic favorability.
Biological Activity
The compound 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide , also known as BB-3497, is a novel peptide deformylase inhibitor with significant biological activity, particularly against bacterial infections. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
| Property | Details |
|---|---|
| Chemical Formula | C₁₆H₃₁N₃O₄ |
| Molecular Weight | 329.435 g/mol |
| CAS Number | 235784-88-0 |
| DrugBank ID | DB04368 |
| Synonyms | BB-3497 |
BB-3497 functions primarily as an inhibitor of peptide deformylase (PDF) , an enzyme crucial for protein maturation in prokaryotic organisms. The inhibition of PDF prevents the removal of the formyl group from N-formylmethionine, thereby disrupting protein synthesis in bacteria. This mechanism makes it a promising candidate for treating infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Binding Affinity and Inhibition Studies
Studies have shown that BB-3497 exhibits potent inhibitory activity against PDF with an IC₅₀ value indicating the concentration required to inhibit 50% of enzyme activity. The binding interactions between BB-3497 and PDF were elucidated through crystallographic studies, revealing critical interactions with the active site metal ions and amino acid residues .
Pharmacokinetics
Pharmacokinetic studies conducted on animal models demonstrate that BB-3497 has favorable absorption characteristics when administered orally. The compound showed a significant presence in plasma over time, indicating its potential efficacy in systemic infections .
Key Findings from Pharmacokinetic Studies
- Oral Dosage : Administered at 100 mg/kg body weight.
- Plasma Concentration : Measured at various time points post-administration.
- Half-Life : Further studies are required to determine the half-life and clearance rates.
Therapeutic Applications
BB-3497's ability to inhibit PDF positions it as a potential therapeutic agent for treating bacterial infections resistant to conventional antibiotics. Its efficacy against MRSA and other resistant strains highlights its importance in the development of new antimicrobial therapies.
Case Studies
- In Vivo Efficacy Against MRSA : In animal models, BB-3497 demonstrated significant survival rates when administered post-infection with MRSA strains. The effective dosage was calculated based on the ED₅₀ values obtained from survival studies .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of BB-3497 with various bacterial enzymes. These studies suggest a strong potential for BB-3497 to be developed as a broad-spectrum antibacterial agent .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

